molecular formula C27H30Cl2N2O6 B12295283 (E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide CAS No. 75637-33-1

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide

Cat. No.: B12295283
CAS No.: 75637-33-1
M. Wt: 549.4 g/mol
InChI Key: AVNSKCJSSSYWEC-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the (E)-but-2-enedioic acid: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents like potassium permanganate or ozone.

    Synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide: This step involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with cyclohexylmethylamine and N-methylacetamide under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium dichromate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium dichromate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Modulate receptor activity: It can interact with cellular receptors, altering their signaling pathways.

    Induce apoptosis: The compound may trigger programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

75637-33-1

Molecular Formula

C27H30Cl2N2O6

Molecular Weight

549.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide

InChI

InChI=1S/C23H26Cl2N2O2.C4H4O4/c1-26(17-8-4-3-5-9-17)15-22(28)27(2)21-13-12-16(24)14-19(21)23(29)18-10-6-7-11-20(18)25;5-3(6)1-2-4(7)8/h6-7,10-14,17H,3-5,8-9,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AVNSKCJSSSYWEC-WLHGVMLRSA-N

Isomeric SMILES

CN(CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C3CCCCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C3CCCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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